molecular formula C14H16N2O5S B12809137 (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione CAS No. 6341-50-0

(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione

Cat. No.: B12809137
CAS No.: 6341-50-0
M. Wt: 324.35 g/mol
InChI Key: DMZBCSVZDOQNJJ-RYUDHWBXSA-N
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Description

(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is a complex organic compound characterized by its hexahydroquinazoline core structure. This compound features a phenylsulfonyl group attached to an oxygen atom, which is further connected to the hexahydroquinazoline ring. The stereochemistry of the compound is specified by the (4aS,8aS) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Hexahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the hexahydroquinazoline intermediate with phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Oxidation and Purification: The final compound is often purified using chromatographic techniques and may require oxidation steps to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinazoline ring, potentially converting them to alcohols.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry and functional groups. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The hexahydroquinazoline core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various applications, including as an intermediate in the synthesis of more complex products.

Mechanism of Action

The mechanism of action of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the hexahydroquinazoline core provides a rigid framework that can fit into specific binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinazoline Derivatives: Compounds with similar core structures but different substituents.

    Phenylsulfonyl Derivatives: Compounds with the phenylsulfonyl group attached to different core structures.

Uniqueness

What sets (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione apart is its specific stereochemistry and the combination of functional groups. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds.

Properties

CAS No.

6341-50-0

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

[(4aS,8aS)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl] benzenesulfonate

InChI

InChI=1S/C14H16N2O5S/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)21-22(19,20)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,18)/t11-,12-/m0/s1

InChI Key

DMZBCSVZDOQNJJ-RYUDHWBXSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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